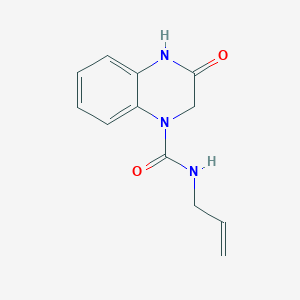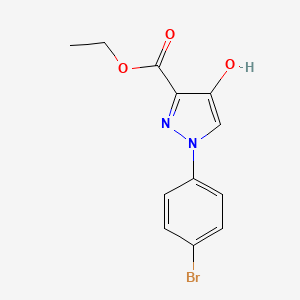![molecular formula C13H22N4O2 B2619182 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 1803581-21-6](/img/structure/B2619182.png)
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of a suitable precursor to form the pyridazinone ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Piperidin-3-yl Group: This step involves the addition of the piperidin-3-yl group to the pyridazinone core. This can be achieved through nucleophilic substitution reactions.
Attachment of the (2-Methoxyethyl)(methyl)amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives.
科学的研究の応用
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cardiovascular diseases.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal activity and neurotransmission.
類似化合物との比較
Similar Compounds
- 5-[(2-Hydroxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- 5-[(2-Ethoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
- 5-[(2-Methoxyethyl)(ethyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
Uniqueness
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the (2-methoxyethyl)(methyl)amino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
特性
IUPAC Name |
5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-16(6-7-19-2)12-8-13(18)17(15-10-12)11-4-3-5-14-9-11/h8,10-11,14H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCXVZZQFIFCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=O)N(N=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2619100.png)

![2-(1-methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2619104.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2619107.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-bromobenzamide](/img/structure/B2619109.png)
![1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B2619110.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2619111.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2619116.png)


![N-(3-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2619120.png)

